

Spectral Analysis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 4-(cyclopropylamino)-3-nitrobenzoate

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In the landscape of drug discovery and fine chemical synthesis, unambiguous structural elucidation is the bedrock of progress. For novel compounds like **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**, a multi-technique spectroscopic approach is not just best practice; it is a necessity for validating molecular identity and purity. This guide provides an in-depth analysis of the expected spectral characteristics of this molecule, grounded in a comparative analysis with structurally related compounds. We will explore the anticipated ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, explaining the causal links between molecular structure and spectral output.

Predicted Spectral Interpretation: Methyl 4-(cyclopropylamino)-3-nitrobenzoate

While a complete suite of published experimental spectra for this specific molecule is not readily available, a robust and accurate prediction can be built from fundamental principles and data from its constituent moieties.

^1H Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The ^1H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, ester, and cyclopropyl protons.

- Aromatic Region (δ 7.0-8.5 ppm): The benzene ring is substituted with three groups: a methoxycarbonyl (-COOCH₃), a nitro (-NO₂), and a cyclopropylamino (-NH-cPr) group. This substitution pattern will result in three distinct aromatic proton signals.
 - The proton ortho to the nitro group and meta to the amino group (H-2) is expected to be the most deshielded, appearing as a doublet around δ 8.5 ppm.
 - The proton ortho to both the ester and nitro groups (H-6) will likely appear as a doublet of doublets around δ 8.0 ppm.
 - The proton ortho to the amino group and meta to the ester (H-5) will be the most shielded of the aromatic protons, appearing as a doublet around δ 7.0 ppm, due to the electron-donating nature of the amino group.
- Ester Methyl Group (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃) is expected in this region.
- Cyclopropylamino Group (δ 0.6-3.0 ppm):
 - The N-H proton will likely appear as a broad singlet or a doublet (if coupling to the cyclopropyl methine is resolved) around δ 4.5-5.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.
 - The single cyclopropyl methine proton (-CH-) will be a multiplet around δ 2.5-3.0 ppm.
 - The four cyclopropyl methylene protons (-CH₂-) will be diastereotopic and are expected to appear as two distinct multiplets in the upfield region of δ 0.6-1.2 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

- Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected in this downfield region.

- Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons due to the asymmetric substitution. The carbons directly attached to the nitro group and the amino group will be significantly shifted.
- Ester Methyl Carbon (δ ~52 ppm): The methyl group of the ester will appear here.
- Cyclopropyl Carbons (δ 10-35 ppm): The cyclopropyl methine carbon will be around δ 30-35 ppm, while the two methylene carbons will be in the highly shielded region of δ 10-15 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- N-H Stretch (3350-3310 cm^{-1}): A single, sharp to medium absorption band is characteristic of a secondary amine.[1]
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the cyclopropyl and methyl groups) will be just below 3000 cm^{-1} .
- C=O Stretch (1720-1700 cm^{-1}): A strong, sharp absorption band corresponding to the ester carbonyl group is a key diagnostic peak.
- NO₂ Stretches (1530-1500 cm^{-1} and 1350-1300 cm^{-1}): Two strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group.
- C-N Stretch (1335-1250 cm^{-1}): The stretching vibration for an aromatic amine C-N bond is expected in this region.[1][2]

Mass Spectrometry (MS)

Electrospray ionization (ESI) would likely produce a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.

- Molecular Ion Peak: For C₁₁H₁₂N₂O₄, the expected monoisotopic mass is 236.0797 u. The high-resolution mass spectrum should confirm this elemental composition.
- Key Fragmentation: Aromatic esters often exhibit fragmentation through the loss of the alkoxy group (-OCH₃) from the molecular ion.[3][4][5] Another common fragmentation for N-

cyclopropylanilines involves the irreversible ring-opening of the cyclopropyl group upon oxidation.[\[6\]](#)

Comparative Spectral Analysis

To ground our predictions in experimental data, we will compare the expected spectral features of our target molecule with those of two key structural analogs: Methyl 4-amino-3-nitrobenzoate and N-cyclopropylaniline.

Compound	Key ¹ H NMR Features	Key ¹³ C NMR Features	Key FT-IR Features
Methyl 4-(cyclopropylamino)-3-nitrobenzoate (Predicted)	Aromatic: ~8.5 (d), ~8.0 (dd), ~7.0 (d); N-H: ~4.5-5.5; OCH ₃ : ~3.9 (s); Cyclopropyl CH: ~2.8 (m); Cyclopropyl CH ₂ : ~0.6-1.2 (m)	C=O: ~165; Aromatic: 110-155; OCH ₃ : ~52; Cyclopropyl CH: ~32; Cyclopropyl CH ₂ : ~12	N-H: ~3330 (1 band); C=O: ~1710; NO ₂ : ~1520, ~1340
Methyl 4-amino-3-nitrobenzoate (Experimental Analog)	Aromatic signals in similar regions but with different splitting. Presence of a broad NH ₂ signal. Absence of cyclopropyl signals. [7] [8] [9]	Similar aromatic and ester carbon signals. Absence of cyclopropyl carbon signals.	NH ₂ : Two N-H bands (~3400, ~3300 cm ⁻¹); C=O: ~1715; NO ₂ : ~1525, ~1345
N-cyclopropylaniline (Experimental Analog)	Aromatic signals typical of a monosubstituted aniline. Presence of N-H and cyclopropyl signals. Absence of ester and nitro group effects. [10]	Aromatic signals for a monosubstituted ring. Presence of cyclopropyl carbon signals.	N-H: ~3350 (1 band). Absence of C=O and NO ₂ bands.

This comparison highlights how the unique combination of functional groups in **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** would lead to a distinctive spectral fingerprint, clearly differentiable from its precursors or simpler analogs. The presence of the cyclopropyl signals in the upfield NMR region and the single N-H stretch in the IR are key identifiers when compared to Methyl 4-amino-3-nitrobenzoate.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

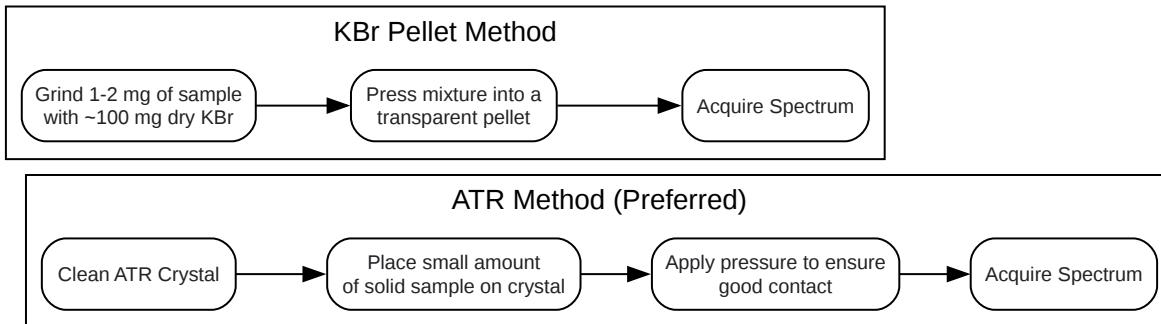
NMR Spectroscopy

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Detailed Steps:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[11][12][13] The sample should be fully dissolved; if any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[14]
- Instrument Setup: Insert the NMR tube into a spinner, adjust the depth, and place it in the spectrometer's autosampler or manual probe.
- Acquisition: The instrument's software should be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity. Standard ¹H and ¹³C{¹H} experiments should be run, along with 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
- Processing: The resulting Free Induction Decay (FID) should be processed with an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis (typically to the residual solvent peak).[11]

FT-IR Spectroscopy

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Caption: Comparison of FT-IR sample preparation methods.

Detailed Steps (ATR Method):

- Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[15]
- Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
- Acquisition: Acquire the sample spectrum. The final spectrum presented should be the ratio of the sample scan to the background scan.

High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for HRMS sample preparation and analysis via ESI.

Detailed Steps:

- Sample Preparation: Prepare a dilute solution of the sample, typically in the range of 1-10 µM, using a solvent compatible with ESI such as methanol or acetonitrile.[16][17] It is critical to ensure the sample is free of non-volatile salts or buffers.

- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
- Ionization: Use electrospray ionization in positive ion mode (ESI+). The source parameters should be optimized to maximize the signal of the ion of interest.
- Analysis: Acquire a high-resolution full scan spectrum. The accurate mass of the observed protonated molecular ion ($[M+H]^+$) should be used to confirm the elemental formula. If further structural information is needed, a tandem MS (MS/MS) experiment can be performed by isolating the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The structural elucidation of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** is readily achievable through a combined spectroscopic approach. The predicted ^1H NMR, ^{13}C NMR, FT-IR, and MS data present a unique spectral fingerprint. Key identifying features include the upfield signals of the cyclopropyl group in NMR, the single N-H stretch in the IR spectrum distinguishing it from a primary amine, and a precise molecular weight confirmed by HRMS. By comparing this predicted data with experimental spectra from structural analogs and adhering to rigorous experimental protocols, researchers can confidently verify the synthesis and purity of this and other novel chemical entities.

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